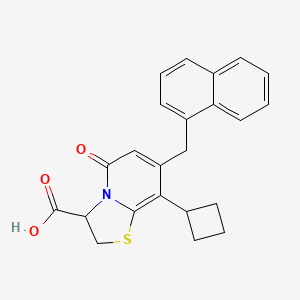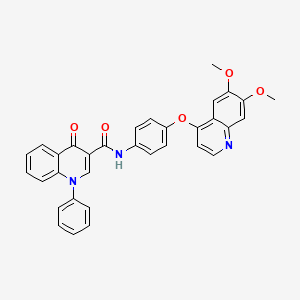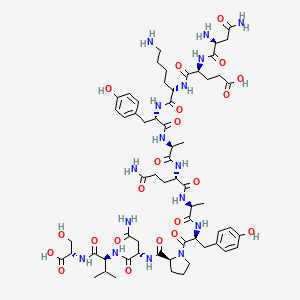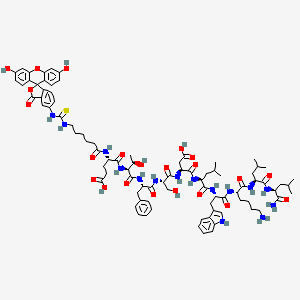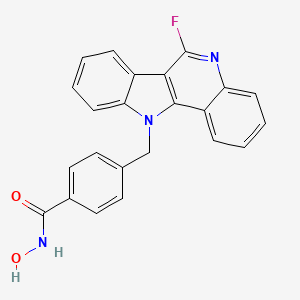
Hdac6-IN-28
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hdac6-IN-28 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in the deacetylation of non-histone proteins, including α-tubulin in microtubules, the HSP90 chaperone, and cortactin. Inhibition of HDAC6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, heart failure, pain, fibrosis, and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-28 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Modifications: The core structure is then modified by introducing various functional groups to enhance its selectivity and potency. This step often involves reactions such as alkylation, acylation, and sulfonation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated synthesis and high-throughput purification methods.
化学反应分析
Types of Reactions
Hdac6-IN-28 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学研究应用
Hdac6-IN-28 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Employed in research to understand the biological functions of HDAC6 and its substrates.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
作用机制
Hdac6-IN-28 exerts its effects by selectively inhibiting the activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, which can alter various cellular processes. The molecular targets of this compound include α-tubulin, HSP90, and cortactin. The pathways involved in its mechanism of action include the regulation of protein stability, cell migration, apoptosis, and other cellular functions .
相似化合物的比较
Similar Compounds
Tubastatin A: Another selective HDAC6 inhibitor with similar therapeutic applications.
Vorinostat (SAHA): A pan-HDAC inhibitor that targets multiple HDAC isoforms, including HDAC6.
Ricolinostat (ACY-1215): A selective HDAC6 inhibitor used in clinical trials for cancer treatment.
Uniqueness of Hdac6-IN-28
This compound is unique due to its high selectivity for HDAC6 over other HDAC isoforms. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in preclinical studies, demonstrating its potential as a valuable therapeutic agent .
属性
分子式 |
C23H16FN3O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[(6-fluoroindolo[3,2-c]quinolin-11-yl)methyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C23H16FN3O2/c24-22-20-17-6-2-4-8-19(17)27(21(20)16-5-1-3-7-18(16)25-22)13-14-9-11-15(12-10-14)23(28)26-29/h1-12,29H,13H2,(H,26,28) |
InChI 键 |
SHYUUGNJOFHMSI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO)C(=N2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


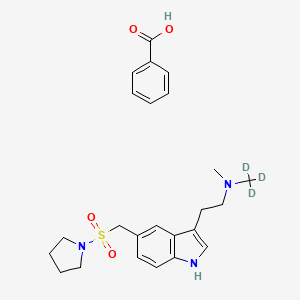
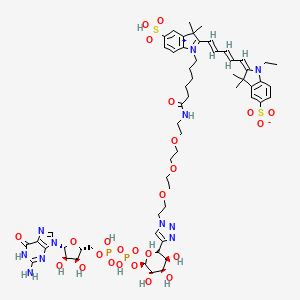

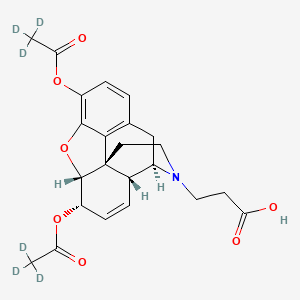
![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)

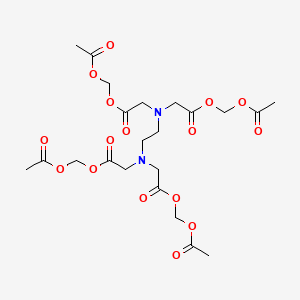
![(2S)-N-[(2S)-3-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B12383119.png)

